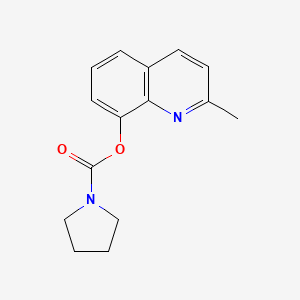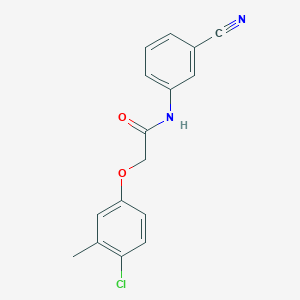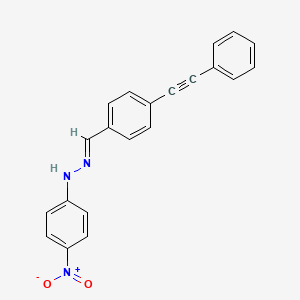![molecular formula C16H17N3O2S B5870555 1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP acts as a neurotoxin and selectively destroys dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
Mécanisme D'action
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a range of biochemical and physiological effects, including decreased dopamine levels in the brain, increased oxidative stress, mitochondrial dysfunction, and inflammation. These effects are thought to contribute to the development of Parkinson's disease-like symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPTP in animal models of Parkinson's disease has several advantages, including its ability to selectively target dopaminergic neurons and its ability to closely mimic the pathology of Parkinson's disease in humans. However, there are also limitations to the use of MPTP, including its potential toxicity to researchers and the need for careful handling and disposal of the compound.
Orientations Futures
There are several future directions for research using MPTP, including the development of new animal models of Parkinson's disease using different doses and routes of administration of MPTP, the investigation of the effects of environmental factors on MPTP-induced neurotoxicity, and the testing of potential therapeutic interventions for Parkinson's disease using MPTP-induced animal models. Additionally, further research is needed to fully understand the mechanisms of MPTP-induced neurotoxicity and its relevance to the development of Parkinson's disease in humans.
Méthodes De Synthèse
MPTP can be synthesized by reacting 4-morpholine-2-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields MPTP as a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
MPTP has been extensively used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the brain closely resemble the pathology of Parkinson's disease in humans. Animal models created using MPTP have been used to study the mechanisms of Parkinson's disease, test potential therapeutic interventions, and investigate the effects of environmental factors on the development of the disease.
Propriétés
IUPAC Name |
1-(6-morpholin-4-yl-2-phenyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(20)13-15(19-7-9-21-10-8-19)17-14(18-16(13)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLZLNBKOYKRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)



